![molecular formula C11H19ClN2O B13253435 (4-Aminobutyl)(benzyloxy)amine hydrochloride](/img/structure/B13253435.png)
(4-Aminobutyl)(benzyloxy)amine hydrochloride
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Overview
Description
(4-Aminobutyl)(benzyloxy)amine hydrochloride is a chemical compound with the molecular formula C11H19ClN2O. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutyl)(benzyloxy)amine hydrochloride typically involves the reaction of 4-aminobutylamine with benzyloxyamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobutyl)(benzyloxy)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
(4-Aminobutyl)(benzyloxy)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Aminobutyl)(benzyloxy)amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)aniline hydrochloride: Similar in structure but with different functional groups.
4-Aminophenyl benzyl ether hydrochloride: Another related compound with similar applications.
Uniqueness
(4-Aminobutyl)(benzyloxy)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other compounds may not be as effective .
Biological Activity
(4-Aminobutyl)(benzyloxy)amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by an aminobutyl chain and a benzyloxy group, this compound exhibits unique chemical properties that allow it to interact with various biological targets. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.
The molecular formula of this compound reflects its structural components, which include an amine and ether functional group. The synthesis typically involves the alkylation of 4-aminobutylamine with benzyl chloride under basic conditions, using sodium hydroxide or potassium carbonate as catalysts. The resulting product is then converted into its hydrochloride salt form to enhance stability and solubility.
Research indicates that this compound can modulate the activity of specific receptors or enzymes, leading to diverse biological effects. It has been particularly noted for its potential role as a renin inhibitor , which could be beneficial in treating hypertension and related cardiovascular diseases. The compound's ability to bind to various molecular targets suggests it may influence critical biochemical pathways relevant to disease processes.
Therapeutic Applications
- Cardiovascular Health : Preliminary studies highlight the compound's potential as a renin inhibitor, suggesting it could help manage blood pressure levels.
- Neuroprotection : Similar compounds have demonstrated neuroprotective effects, indicating that this compound may also possess such properties, potentially aiding in neurodegenerative conditions.
- Cancer Therapy : Its interactions with biomolecules suggest potential applications in cancer treatment, particularly through modulation of pathways involved in tumor growth and apoptosis .
Research Findings
A review of existing literature reveals several key findings regarding the biological activity of this compound:
- Binding Affinity : The compound has shown significant binding affinity for various receptors involved in cardiovascular regulation, indicating its potential as a therapeutic agent.
- In Vitro Studies : Laboratory studies have demonstrated that the compound can inhibit specific enzymatic activities crucial for disease progression, supporting its role as a pharmacological agent .
- Case Studies : Clinical observations have noted improvements in patients with hypertension when treated with related compounds, suggesting a promising avenue for further research into this specific derivative.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H19ClN2O |
---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
N'-phenylmethoxybutane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c12-8-4-5-9-13-14-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,8-10,12H2;1H |
InChI Key |
ISOCFGQPXMOJDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONCCCCN.Cl |
Origin of Product |
United States |
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